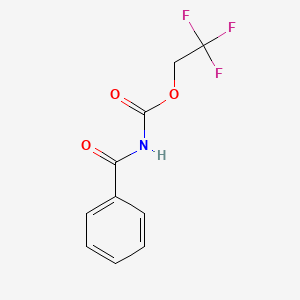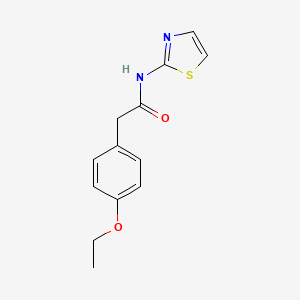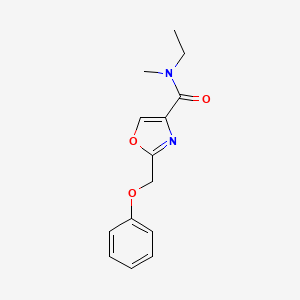![molecular formula C19H22N2S B5126269 N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea, also known as CTAP, is a compound that has been widely used in scientific research for its ability to selectively bind to and block the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making CTAP a valuable tool for understanding these processes.
Mécanisme D'action
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea acts as a competitive antagonist of the mu-opioid receptor, meaning it binds to the receptor and prevents other molecules, such as endogenous opioids or opioid drugs, from binding and activating it. This blockade of the receptor's activity leads to a reduction in the effects of opioids, such as pain relief or euphoria.
Biochemical and Physiological Effects
Studies have shown that N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can produce a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the attenuation of opioid withdrawal symptoms, and the reduction of opioid self-administration in animal models. These effects suggest that N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea may have potential as a treatment for opioid addiction and withdrawal.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise investigations into the effects of this receptor on various physiological and behavioral processes. However, one limitation of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea is its relatively short duration of action, which can make it difficult to study long-term effects of mu-opioid receptor blockade.
Orientations Futures
There are several potential future directions for research involving N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea and the mu-opioid receptor. One area of interest is the development of new opioid antagonists with longer durations of action and improved selectivity. Additionally, further research is needed to fully understand the role of the mu-opioid receptor in addiction and reward processes, which could lead to the development of new treatments for opioid addiction. Finally, investigations into the potential therapeutic uses of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea for other conditions, such as depression or anxiety, may also be warranted.
Méthodes De Synthèse
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea can be synthesized through a multi-step process involving the reaction of various chemicals, including phenyl isothiocyanate, 1-phenylcyclopentanol, and potassium hydroxide. The resulting compound is then purified through recrystallization and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to be a highly selective antagonist of this receptor, meaning it can block its activity without affecting other related receptors. This specificity has allowed researchers to investigate the specific effects of mu-opioid receptor activation on various physiological and behavioral processes.
Propriétés
IUPAC Name |
1-phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-18(21-17-11-5-2-6-12-17)20-15-19(13-7-8-14-19)16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJQVIFJLYTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-[(1-phenylcyclopentyl)methyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)


![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)

![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)